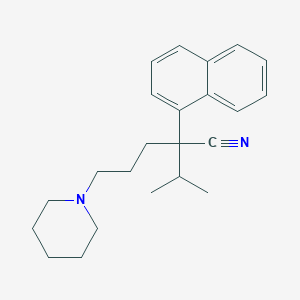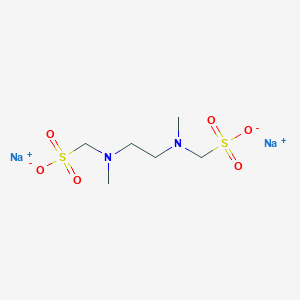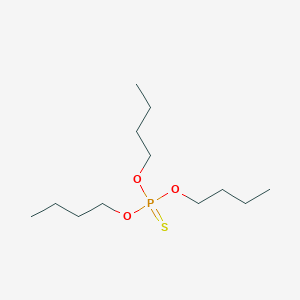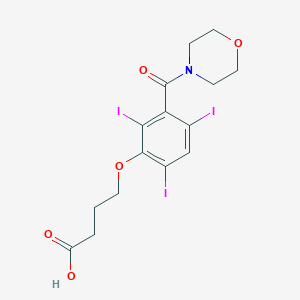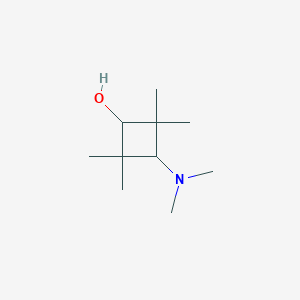![molecular formula C8H15NO B083781 (1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol CAS No. 13493-39-5](/img/structure/B83781.png)
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol, commonly known as (−)-menthol, is a naturally occurring organic compound that is widely used in the food, pharmaceutical, and cosmetic industries. It is a white crystalline substance with a minty odor and taste. Menthol is found in the essential oils of various mint plants, such as peppermint and spearmint. It has been used for centuries for its medicinal properties, including its ability to relieve pain and soothe sore throats.
Mécanisme D'action
Menthol acts on various receptors in the body, including the TRPM8 receptor, which is responsible for the sensation of cold. Menthol activates this receptor, leading to a sensation of coolness and analgesia. Menthol also acts on the kappa-opioid receptor, which is involved in pain perception and modulation. It has been shown to have a synergistic effect with opioids, leading to enhanced pain relief.
Effets Biochimiques Et Physiologiques
Menthol has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Menthol has also been found to have antispasmodic effects by reducing smooth muscle contractions. It has been shown to have a relaxant effect on the bronchial smooth muscle, leading to improved breathing in patients with asthma. Menthol has also been found to have antitumor effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Menthol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also non-toxic and has a low risk of side effects. However, menthol has some limitations in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low stability at high temperatures, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on menthol. One area of interest is the development of new menthol derivatives with improved pharmacological properties. Another area of interest is the use of menthol in combination with other drugs, such as opioids, to enhance their analgesic effects. There is also potential for the use of menthol in the treatment of various respiratory diseases, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Additionally, the antitumor effects of menthol warrant further investigation for its potential use in cancer therapy.
Méthodes De Synthèse
Menthol can be synthesized in the laboratory by several methods, including the hydrogenation of thymol and the isomerization of limonene. The most common method of menthol synthesis is the catalytic hydrogenation of thymol. Thymol is first obtained from the essential oil of thyme, and then it is hydrogenated in the presence of a catalyst such as palladium on carbon. The resulting product is then purified to obtain pure menthol.
Applications De Recherche Scientifique
Menthol has been extensively studied for its various biological and pharmacological activities. It has been found to have analgesic, anti-inflammatory, and antispasmodic properties. Menthol is also used as a flavoring agent in food and beverages, and as a fragrance in perfumes and cosmetics. It is also used in various over-the-counter products such as cough drops, throat lozenges, and topical analgesics.
Propriétés
Numéro CAS |
13493-39-5 |
|---|---|
Nom du produit |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C8H15NO/c1-9-4-6-2-3-7(5-9)8(6)10/h6-8,10H,2-5H2,1H3/t6-,7+,8? |
Clé InChI |
KIASKTGTUFTIIV-DHBOJHSNSA-N |
SMILES isomérique |
CN1C[C@H]2CC[C@@H](C1)C2O |
SMILES |
CN1CC2CCC(C1)C2O |
SMILES canonique |
CN1CC2CCC(C1)C2O |
Synonymes |
(1β,5β,8-syn)-3-Methyl-3-azabicyclo[3.2.1]octan-8-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



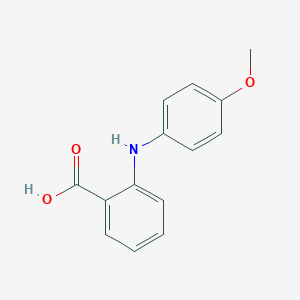
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
